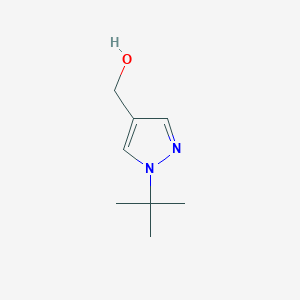

(1-tert-butyl-1h-pyrazol-4-yl)methanol

Vue d'ensemble

Description

(1-tert-butyl-1h-pyrazol-4-yl)methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a tert-butyl group attached to the nitrogen atom at position 1 and a methanol group at position 4 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-butyl-1h-pyrazol-4-yl)methanol typically involves the reaction of tert-butyl hydrazine with an appropriate β-keto ester, followed by cyclization and subsequent reduction. One common method involves the following steps:

Condensation: tert-butyl hydrazine reacts with a β-keto ester to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Reduction: The resulting pyrazole is then reduced to introduce the methanol group at position 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(1-tert-butyl-1h-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the pyrazole ring or the tert-butyl group.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of modified pyrazole derivatives.

Substitution: Introduction of various functional groups onto the pyrazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of (1-tert-butyl-1H-pyrazol-4-yl)methanol is its potential use as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on tryptophan 2,3-dioxygenase, an enzyme involved in the immune evasion of tumors. Compounds similar to this compound have been shown to modulate the tumor microenvironment, thus enhancing antitumor immunity .

Case Study: Tryptophan Metabolism Inhibition

In a study focusing on pyrazole derivatives, it was found that certain compounds could effectively inhibit tryptophan catabolism in cancer cells, thereby restoring T-cell activity against tumors. The study highlighted the structural importance of the pyrazole ring in achieving this biological activity, suggesting that modifications like those found in this compound could enhance efficacy .

Organic Synthesis Applications

Synthesis of Novel Pyrazole Derivatives

this compound serves as a versatile precursor in the synthesis of various pyrazole derivatives. Its ability to undergo functionalization makes it valuable in creating compounds with enhanced biological activities.

Table 1: Synthesis Pathways for Pyrazole Derivatives

Bioactivity and Pharmacological Potential

The biological activity of this compound and its derivatives has been extensively studied. These compounds have shown promise in various bioassays, indicating their potential as therapeutic agents.

Case Study: Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit antimicrobial properties against Gram-positive bacteria. The modification of substituents on the pyrazole ring, such as those in this compound, can enhance these properties significantly .

Mécanisme D'action

The mechanism of action of (1-tert-butyl-1h-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-tert-butyl-3-phenyl-1h-pyrazol-4-yl)pyridine: Similar structure but with a phenyl group and pyridine ring.

3-(tert-butyl)-1-methyl-1h-pyrazol-5-amine: Similar pyrazole core with different substituents.

1-boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group.

Uniqueness

(1-tert-butyl-1h-pyrazol-4-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its tert-butyl and methanol groups contribute to its stability and solubility, making it a versatile compound for various applications.

Activité Biologique

(1-tert-butyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a tert-butyl group at the nitrogen atom in position 1 and a hydroxymethyl group at position 4. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The compound can be synthesized through a series of reactions involving tert-butyl hydrazine and β-keto esters, followed by cyclization and reduction processes. The typical synthetic route includes:

- Condensation : Reaction of tert-butyl hydrazine with a β-keto ester to form a hydrazone intermediate.

- Cyclization : Formation of the pyrazole ring.

- Reduction : Introduction of the methanol group at position 4.

This compound exhibits unique chemical reactivity due to its functional groups, allowing it to undergo oxidation, reduction, and substitution reactions, which can lead to various derivatives with potentially enhanced biological activities.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity in scavenging free radicals. The DPPH assay results indicate that certain derivatives exhibit IC50 values ranging from 4.67 μg/mL to over 20 μg/mL, suggesting that modifications to the pyrazole structure can enhance antioxidant efficacy .

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. It is hypothesized that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition could reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. For example, structural analogs have been tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 1.562 μg/mL for certain derivatives . This suggests that this compound may also exhibit similar antimicrobial effects.

Study on Antioxidant Activity

A study conducted on various pyrazole derivatives utilized the DPPH assay to evaluate their antioxidant activity. The results demonstrated that modifications to the pyrazole core could significantly enhance scavenging activity against free radicals. The findings support further exploration into the structure-activity relationship of these compounds .

Study on Anti-inflammatory Potential

In another research effort, compounds similar to this compound were assessed for their ability to inhibit COX enzymes. The study found that specific substitutions on the pyrazole ring increased inhibitory activity, suggesting a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| (1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine | Contains phenyl and pyridine rings | Moderate anti-inflammatory and antimicrobial activity |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Methyl substitution at position 5 | Notable antioxidant properties |

| 1-boc-pyrazole-4-boronic acid pinacol ester | Boronic acid ester group | Potential for drug development in cancer therapies |

This table illustrates how variations in substituents can influence biological activities among related pyrazole compounds.

Propriétés

IUPAC Name |

(1-tert-butylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFDPQHSIQKDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.